
Acridine, 1,2,3,4-tetrahydro-9-piperidino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acridine, 1,2,3,4-tetrahydro-9-piperidino- is a derivative of acridine, a class of heterocyclic compounds containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . Acridine derivatives have been used industrially as pigments and dyes since the nineteenth century .
Preparation Methods
The synthesis of acridine, 1,2,3,4-tetrahydro-9-piperidino- involves several steps. One common method is the reaction of ethanolamine and chloroacetic acid in the presence of a base catalyst such as sodium carbonate or sodium hydroxide . The reaction is carried out under appropriate temperature and solvent conditions to yield the desired product. Industrial production methods typically involve filtration, distillation, and purification steps to obtain a high-purity product .
Chemical Reactions Analysis
Acridine, 1,2,3,4-tetrahydro-9-piperidino- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as chlorine or bromine. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Acridine, 1,2,3,4-tetrahydro-9-piperidino- has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various acridine derivatives with potential pharmaceutical applications . In biology, it is studied for its interactions with biomolecules and its potential as a fluorescent probe for visualizing biological processes . In medicine, acridine derivatives are investigated for their anticancer, antimicrobial, and antiviral properties . In industry, they are used as dyes, fluorescent materials, and in laser technologies .
Mechanism of Action
The mechanism of action of acridine, 1,2,3,4-tetrahydro-9-piperidino- involves its interaction with biological targets such as DNA and enzymes. Acridine derivatives are known to intercalate into double-stranded DNA, disrupting its helical structure and interfering with biological processes involving DNA and related enzymes . This intercalation is driven by charge transfer and π-stacking interactions . Additionally, acridine derivatives can inhibit enzymes such as acetylcholinesterase, which is relevant in the treatment of diseases like Alzheimer’s .
Comparison with Similar Compounds
Acridine, 1,2,3,4-tetrahydro-9-piperidino- is structurally similar to other acridine derivatives such as 1,2,3,4-tetrahydro-9-acridinecarboxylic acid and 1,2,3,4-tetrahydro-9-acridinamine . These compounds share a planar aromatic heterocyclic structure with hydrophobic nitrogen atoms. acridine, 1,2,3,4-tetrahydro-9-piperidino- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
5782-90-1 |
|---|---|
Molecular Formula |
C18H22N2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
9-piperidin-1-yl-1,2,3,4-tetrahydroacridine |
InChI |
InChI=1S/C18H22N2/c1-6-12-20(13-7-1)18-14-8-2-4-10-16(14)19-17-11-5-3-9-15(17)18/h2,4,8,10H,1,3,5-7,9,11-13H2 |
InChI Key |
PHKKNMUDCVZREA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C3CCCCC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


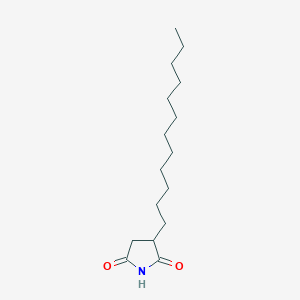
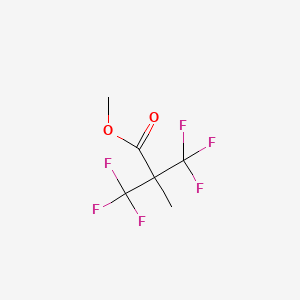
![6-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene](/img/structure/B14723991.png)
![4-[(6-Chloro-2-methoxyacridin-9-yl)amino]-5-methyl-2-propan-2-ylphenol](/img/structure/B14724001.png)



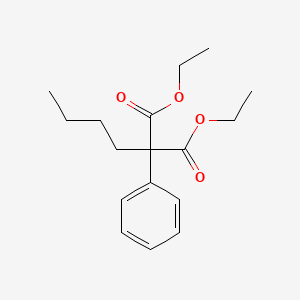
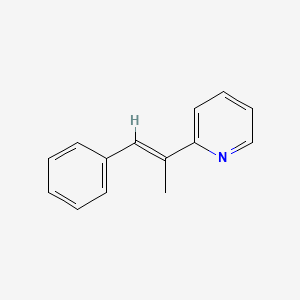
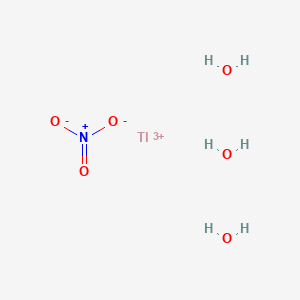
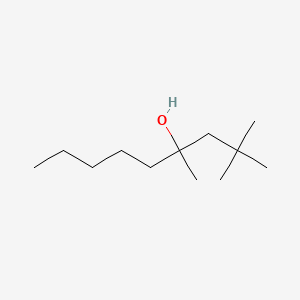
![Diethyl[(4-bromophenyl)amino]propanedioate](/img/structure/B14724052.png)
![2-[3-(2-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14724054.png)
![2,7-Dioxaspiro[4.4]nonane-3,8-dione](/img/structure/B14724063.png)
